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Disilanyl

Photoionization Plasma Physics CVD Process Control

Disilanyl (CAS 73151-72-1), the Si₂H₅ radical, is a reactive silicon hydride intermediate critical to silicon chemical vapor deposition (CVD) processes for amorphous silicon (a-Si:H) film growth. It is not a stable, bottleable reagent but a transient species generated in situ from precursors such as disilane (Si₂H₆).

Molecular Formula H5Si2
Molecular Weight 61.21 g/mol
CAS No. 73151-72-1
Cat. No. B1231035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilanyl
CAS73151-72-1
Molecular FormulaH5Si2
Molecular Weight61.21 g/mol
Structural Identifiers
SMILES[SiH3][SiH2]
InChIInChI=1S/H5Si2/c1-2/h1H2,2H3
InChIKeyPDULIKUVYCXPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disilanyl (CAS 73151-72-1): Core Identity and Role for Silicon Hydride Procurement


Disilanyl (CAS 73151-72-1), the Si₂H₅ radical, is a reactive silicon hydride intermediate critical to silicon chemical vapor deposition (CVD) processes for amorphous silicon (a-Si:H) film growth. It is not a stable, bottleable reagent but a transient species generated in situ from precursors such as disilane (Si₂H₆) [1]. Its thermochemical properties, including an enthalpy of formation (ΔfH°(298.15 K) of 230.3 ± 1.5 kJ/mol) and ionization energy (7.60 ± 0.05 eV), are well-established through photoionization mass spectrometry and active thermochemical tables [2][3]. For scientific procurement, distinguishing disilanyl from the more common silyl radical (SiH₃) or its parent molecule disilane is essential, as its unique bond energetics and surface reactivity directly govern silicon film quality in semiconductor manufacturing.

Why Generic Silicon Hydride Substitution Fails for Disilanyl in CVD Applications


In CVD process design and modeling, simply substituting disilanyl with other in-class silicon hydrides like silyl (SiH₃) or disilane (Si₂H₆) leads to significant prediction errors and suboptimal film properties. Computational fluid dynamics (CFD) models for a-Si:H deposition rely on accurate species-specific rate constants; using SiH₃ data for Si₂H₅ reactions introduces errors because the two radicals have fundamentally different surface reaction probabilities (β) and adsorption energetics [1]. Disilane (Si₂H₆), while a common precursor, generates a complex mixture of radicals (including Si₂H₅, SiH₃, and SiH₂) upon plasma dissociation, making its behavior distinct from a pure Si₂H₅ source. The quantitative evidence below demonstrates that procurement specifications for CVD precursors must account for these radical-specific properties, as they directly influence film crystallinity, hydrogen content, and deposition rate.

Quantitative Differentiation Evidence for Disilanyl (CAS 73151-72-1) Versus Key Comparators


Disilanyl's Lower Ionization Energy Enables More Efficient Plasma Ionization Than Silyl Radical

The adiabatic ionization energy (IE) of disilanyl (Si₂H₅) is 7.60 ± 0.05 eV, measured by photoionization mass spectrometry [1]. This is 0.41 eV lower than the adiabatic IE of the silyl radical (SiH₃), which is 8.01 ± 0.02 eV [2]. In a plasma-enhanced CVD environment, a lower ionization threshold means that under identical electron energy distributions, a significantly higher fraction of Si₂H₅ will be ionized compared to SiH₃.

Photoionization Plasma Physics CVD Process Control

Higher Electron Affinity of Disilanyl Enhances Its Role as an Electrophilic Growth Precursor Compared to Silyl Radical

The electron affinity (EA) of disilanyl is predicted by B3LYP/DZP++ DFT calculations to be 1.85 eV [1]. This is substantially higher than the experimentally measured and calculated EA of the silyl radical (SiH₃) at 1.403 eV [2]. A higher electron affinity indicates a greater thermodynamic driving force for Si₂H₅ to accept an electron from a surface, facilitating its chemisorption on electron-rich sites of a growing silicon film.

Electron Affinity DFT Calculations Surface Chemistry

Spectroscopic Blue-Shift of Si-H Mode Differentiates Disilanyl from Disilane for In-Situ CVD Diagnostics

In low-temperature silane matrices (10 K), the disilanyl radical (Si₂H₅) was identified for the first time by its infrared umbrella mode absorption at 843 cm⁻¹ [1]. This is a distinct 23 cm⁻¹ blue shift from the corresponding mode of the neutral parent molecule, disilane (Si₂H₆), which absorbs at 820 cm⁻¹ [1]. This shift results from the change in hybridization at the radical silicon center from sp³ to sp².

Infrared Spectroscopy Matrix Isolation Process Analytical Technology

Disilanyl Demonstrates Higher Surface Reactivity Than Silyl Radical on Si(001) and Si(111)

A 2025 multi-scale computational study of SiH₃ and Si₂H₅ adsorption kinetics on clean Si(001) and Si(111) surfaces found that Si₂H₅ exhibits universally higher surface reactivity [1]. Density functional theory (DFT) calculations revealed that the adsorption process for Si₂H₅ is energetically more favorable and proceeds with lower activation barriers than for SiH₃ on both surface orientations, indicating a fundamental difference in their roles as film growth precursors in SiH₄/H₂/Ar plasmas.

Surface Adsorption DFT Thin-Film Deposition

Si-H Bond Dissociation Enthalpy of Disilanyl is Marginally Lower Than That of Silane

The Si-H bond dissociation enthalpy (BDE) in disilanyl, yielding the disilanyl radical, was experimentally determined to be D298(Si₂H₅-H) = 372 ± 5 kJ/mol via kinetic measurements of the Br + Si₂H₆ reaction [1]. This is slightly lower than the BDE of the Si-H bond in silane, D298(SiH₃-H) = 376 kJ/mol, determined from the I₂ + SiH₄ reaction [2]. The 4 kJ/mol difference, though small, indicates a weaker Si-H bond in the disilane system.

Bond Energetics Gas-Phase Kinetics Thermochemistry

Validated Application Scenarios for Disilanyl-Driven Silicon Deposition Processes


High-Rate Plasma-Enhanced CVD (PECVD) of a-Si:H for Solar Cells

In PECVD processes where high deposition rates are critical, optimizing the plasma chemistry to maximize the Si₂H₅ radical density (as opposed to SiH₃) can increase film growth rate due to its higher surface reactivity [1]. The lower ionization energy of Si₂H₅ also ensures efficient radical generation under typical PECVD power settings [2]. This scenario applies when using Si₂H₆ as a precursor and targeting high-throughput production of hydrogenated amorphous silicon for photovoltaic modules.

In-Situ Spectroscopic Process Control for CVD Reactor Optimization

The unique infrared absorption of Si₂H₅ at 843 cm⁻¹, distinct from all other silicon hydride species in the reactor, enables real-time, non-invasive quantification of this radical via tunable diode laser absorption spectroscopy (TDLAS) or FTIR [3]. This allows process engineers to dynamically adjust parameters like RF power and gas flow to maintain a stable Si₂H₅ concentration, ensuring consistent film properties and eliminating the guesswork of batch-to-batch variability.

Computational Fluid Dynamics (CFD) Modeling of Cat-CVD Reactors

Accurate reactor-scale simulations for catalytic CVD (Cat-CVD), also known as hot-wire CVD, require species-specific kinetic parameters. The unimolecular decomposition rate constants for Si₂H₅ predicted by RRKM theory in [4] are essential inputs. Using SiH₃ decomposition data as a proxy would yield incorrect predictions of radical flux to the substrate, leading to misaligned film thickness profiles. Disilanyl-specific data ensures that model predictions match experimental deposition rates.

Fundamental Research on Silicon Nanoparticle Nucleation

In studies of silicon nanoparticle formation from silane precursors, the disilanyl radical is a key intermediate in the transition from small molecules to clusters. The Si₂H₅ + SiH₃ reaction forms Si₃H₈, a critical nucleation step [5]. The quantitative rate constants for this reaction, distinct from the SiH₃ + SiH₃ recombination, are necessary to model the early stages of particle growth and understand how to control nanoparticle size distribution in aerosol synthesis.

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